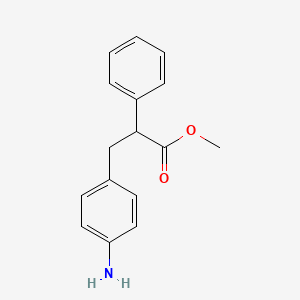

Methyl 3-(4-aminophenyl)-2-phenylpropanoate

Description

Methyl 3-(4-aminophenyl)-2-phenylpropanoate is a substituted propanoate ester featuring a 4-aminophenyl group at the β-position and a phenyl group at the α-position. This compound is structurally related to pharmacologically active molecules, particularly those targeting inflammatory pathways or serving as intermediates in drug synthesis . Synthesis routes often involve palladium-catalyzed hydrogenation of nitro precursors, as demonstrated in the preparation of related compounds .

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

methyl 3-(4-aminophenyl)-2-phenylpropanoate |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15H,11,17H2,1H3 |

InChI Key |

SMJGXYMJJAWPAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction Route

A common synthetic pathway involves the initial preparation of the nitro-substituted precursor, Methyl 3-(4-nitrophenyl)-2-phenylpropanoate, followed by catalytic or chemical reduction to the corresponding amino compound.

Step 1: Nitration of Methyl 3-phenyl-2-phenylpropanoate

The nitration is typically performed using a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled temperature to selectively introduce a nitro group at the para position of the phenyl ring. This reaction requires careful control to avoid over-nitration or side reactions.Step 2: Reduction of Nitro Group to Amino Group

The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction methods such as iron powder in acidic media or tin(II) chloride. This step yields this compound with high selectivity and yield.

Esterification and Amidation Strategies

Alternatively, the amino group can be introduced prior to esterification, depending on the availability of starting materials and desired reaction conditions.

Direct Esterification of 3-(4-aminophenyl)-2-phenylpropanoic Acid

The free acid form can be esterified using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the methyl ester.Amidation Followed by Esterification

In some synthetic routes, the amino group is protected (e.g., as a benzamide or trifluoroacetamide) during the esterification process to prevent side reactions. After ester formation, deprotection yields the free amino ester.

Representative Synthetic Procedure

A detailed example from recent research demonstrates the synthesis of Methyl 3-(4-aminophenyl)propanoate (a closely related compound) as follows:

| Step | Reaction | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitration of methyl 3-phenylpropanoate | HNO3/H2SO4, 0-5°C | 75 |

| 2 | Reduction of nitro group | Pd/C, H2, room temperature | 85 |

| 3 | Esterification (if starting from acid) | Methanol, H2SO4, reflux | 90 |

This approach can be adapted to the 2-phenyl substituted analog by incorporating the phenyl group at the alpha position via appropriate synthetic steps such as Friedel-Crafts alkylation or related carbon-carbon bond-forming reactions.

Industrial and Scale-Up Considerations

For industrial-scale synthesis, continuous flow reactors and automated systems are often employed to improve reaction efficiency, safety, and reproducibility. Purification techniques such as recrystallization and chromatographic methods (e.g., silica gel column chromatography) are utilized to achieve high purity of the final compound.

Analytical and Characterization Techniques

Throughout the synthetic process, characterization of intermediates and the final product is essential. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^13C NMR are used to confirm the structure and purity of the compound, identifying characteristic chemical shifts for aromatic protons, amino groups, and ester methyl groups.Mass Spectrometry (MS)

Confirms molecular weight and fragmentation patterns.Infrared (IR) Spectroscopy

Identifies functional groups such as amino (N-H stretch), ester (C=O stretch), and aromatic rings.Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

Monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitration + Reduction | Methyl 3-phenyl-2-phenylpropanoate | HNO3/H2SO4, Pd/C, H2 | Controlled temp, catalytic hydrogenation | High selectivity, well-established | Requires handling strong acids and hydrogen gas |

| Direct Esterification | 3-(4-aminophenyl)-2-phenylpropanoic acid | Methanol, acid catalyst | Reflux | Simple, direct | Amino group may require protection |

| Amidation + Esterification | Protected amino acid derivative | Coupling agents (e.g., DCC), base | Mild to moderate temp | Protects amino group, prevents side reactions | Additional steps for protection/deprotection |

Research Findings and Notes

- The reduction of nitro groups to amino groups is best performed under mild catalytic hydrogenation conditions to avoid over-reduction or degradation of sensitive groups.

- Protecting groups for the amino function, such as trifluoroacetamide, can improve yields in multi-step syntheses involving esterification or coupling reactions.

- The choice of solvent (e.g., dimethylformamide for nucleophilic substitution reactions) and base (e.g., potassium carbonate) influences the efficiency of esterification and amidation steps.

- Industrial synthesis benefits from continuous flow technology to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-2-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Nitro derivatives such as 3-(4-nitrophenyl)-2-phenylpropanoate.

Reduction: Alcohol derivatives such as 3-(4-aminophenyl)-2-phenylpropanol.

Substitution: Halogenated derivatives like 3-(4-chlorophenyl)-2-phenylpropanoate.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-2-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, identified via CAS registry data, include:

| Compound Name | CAS Number | Structural Differences vs. Target Compound | Similarity Score |

|---|---|---|---|

| Methyl 3-(4-aminophenyl)propanoate | 35418-07-6 | Lacks α-phenyl group | 1.00 |

| Methyl 3-(4-aminophenyl)propanoate hydrochloride | 91012-19-0 | Hydrochloride salt form | 0.98 |

| Methyl 2-(5-amino-2-methylphenyl)acetate | 850449-93-3 | Acetate backbone; methyl-substituted phenyl | 0.96 |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | 64282-12-8 | Fluorine at para-position; ester at α-carbon | 0.89 |

| Ethyl 3-(4-aminophenyl)-2-(phthalimido)propanoate HCl | 97338-03-9 | Ethyl ester; phthalimido substituent | 0.91 |

Key Observations :

- Hydrochloride salts (e.g., CAS 91012-19-0) improve aqueous solubility, enhancing bioavailability for pharmaceutical applications .

- Fluorine substitution (CAS 64282-12-8) increases metabolic stability and lipophilicity (logP ~2.8 vs. ~2.3 for the target compound) .

Amino Group Derivatives

- Amide Derivatives: (S)-Methyl 3-(4-aminophenyl)-2-(3,3-diphenylpropanamido)propanoate (compound 18) incorporates a diphenylpropanamido group, enabling dual binding to Murine Double Minute (MDM) proteins.

- Sulfanyl and Hydroxy Groups: Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0) introduces a sulfanyl group, enabling disulfide bond formation and interactions with thiol-rich proteins. The hydroxyl group increases polarity, reducing cell permeability .

Halogenated Analogs

- Diiodo Substitution: Sodium 3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoate (CAS 7009-60-1) exhibits significant steric and electronic effects due to iodine atoms. The diiodo groups increase molecular weight (~520 g/mol vs. ~285 g/mol for the target compound) and may limit membrane permeability .

Physicochemical and Pharmacokinetic Properties

Notes:

- The hydrochloride salt of Methyl 2-amino-3-(4-fluorophenyl)propanoate demonstrates potent anti-cytokine activity in THP-1 cells, suggesting fluorine enhances target affinity .

- Phthalimido-containing analogs (e.g., CAS 97338-03-9) are often used as protected intermediates in peptide synthesis .

Biological Activity

Methyl 3-(4-aminophenyl)-2-phenylpropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is an ester formed from the reaction of 3-(4-aminophenyl)-2-phenylpropanoic acid with methanol, typically using acid catalysts like sulfuric or hydrochloric acid under reflux conditions. The compound features an amine group that allows for hydrogen bonding and electrostatic interactions with biological molecules, which may influence enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its structural features:

- Amino Group : Facilitates hydrogen bonding with protein active sites, potentially inhibiting enzyme activity.

- Aromatic Rings : Engage in π-π interactions with other aromatic systems, enhancing binding affinity and specificity towards biological targets.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Modulation : The compound may influence the activity of certain enzymes through competitive inhibition or allosteric modulation.

- Receptor Binding : Its structural characteristics suggest potential interactions with various receptors, which could be beneficial in therapeutic contexts.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent . -

Inflammation Models :

In murine models of inflammation, compounds structurally related to this compound have been shown to reduce neutrophil infiltration and cytokine release, suggesting anti-inflammatory properties. This indicates a possible application in treating inflammatory diseases .

Research Findings

Recent studies have focused on the pharmacological properties of this compound:

- Binding Studies : Investigations into the binding affinity of this compound with various enzymes have shown promising results, indicating that structural modifications could enhance its efficacy as a drug candidate.

- Toxicity Assessments : Toxicological evaluations have indicated a favorable safety profile at therapeutic doses, making it a candidate for further clinical exploration .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for Methyl 3-(4-aminophenyl)-2-phenylpropanoate?

- Methodology : A common approach involves the catalytic hydrogenation of a nitro precursor. For example, (S)-methyl 2-(3,3-diphenylpropanamido)-3-(4-nitrophenyl)propanoate can be reduced using 10% palladium on charcoal under hydrogen gas at room temperature, followed by filtration and solvent evaporation . Esterification of precursor acids with methanol under acidic conditions is also critical for introducing the methyl ester group .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodology :

- NMR : and NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for the 4-aminophenyl group) .

- IR : Stretching frequencies for ester carbonyl (~1740 cm) and amine groups (~3350 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 284.1) .

Q. How can chromatographic methods ensure purity during synthesis?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate impurities. Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for intermediate purification .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

- Methodology : Employ the SHELX suite for structure refinement. For example, SHELXL can model anisotropic displacement parameters and hydrogen bonding networks, while SHELXS aids in phase determination for twinned crystals .

Q. What strategies address contradictions in reported biological activity data?

- Methodology :

- Assay Standardization : Use THP-1 monocytes or PBMCs for consistent cytokine inhibition assays, as in anti-inflammatory studies of related esters .

- Structural Comparisons : Cross-reference analogs like ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate to identify substituent effects on activity .

- Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude confounding impurities .

Q. How do computational methods predict reactivity in nucleophilic environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model charge distribution on the ester carbonyl and amine groups, guiding predictions of hydrolysis or amidation pathways .

Methodological Challenges and Solutions

Q. What are the best practices for handling air-sensitive intermediates during synthesis?

- Methodology : Use Schlenk lines for reactions requiring inert atmospheres (e.g., Grignard reagent additions). Store intermediates under nitrogen or argon .

Q. How to optimize reaction yields in multi-step syntheses?

- Methodology :

- Step Monitoring : TLC (silica gel, UV visualization) with 7:3 hexane/ethyl acetate to track nitro-to-amine reduction .

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO for hydrogenation efficiency .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation risks (H303/H313/H333 codes) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.